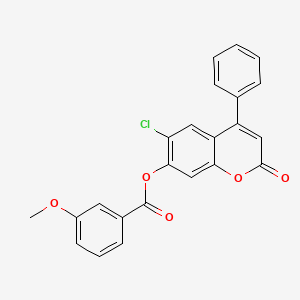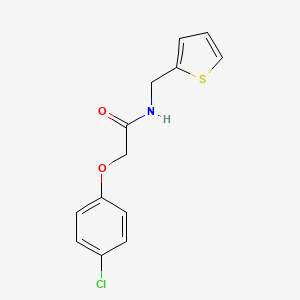![molecular formula C30H33NO5 B4537509 ethyl 4-[5-(3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-furyl]benzoate](/img/structure/B4537509.png)
ethyl 4-[5-(3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-furyl]benzoate
Vue d'ensemble
Description
The interest in detailed studies of specific organic compounds, such as ethyl benzoates with various functional groups, stems from their potential applications in materials science, pharmaceuticals, and chemical synthesis. These compounds can exhibit unique physical and chemical properties due to the specific arrangement of atoms and the presence of functional groups.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step procedures that can include the formation of carbon-carbon bonds, functional group transformations, and the use of catalysts to improve reaction efficiency. For example, compounds with ethyl benzoate structures are synthesized through convenient methods, with variations in the synthesis pathway leading to different mesomorphic properties and high clearing points indicative of their stability and potential application in liquid crystal technology (Dai, Cai, & Wen, 2013).
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the behavior and reactivity of organic compounds. Techniques such as X-ray crystallography, NMR spectroscopy, and molecular modeling provide insights into the arrangement of atoms within a molecule and the spatial relationship between different functional groups. These analyses can reveal how structural variations, such as the length of alkyl chains or the introduction of specific substituents, impact the mesogenic behavior of compounds, offering a foundation for designing materials with desired properties (Lai et al., 2007).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of organic compounds is essential for their application in synthesis and material science. Compounds with ethyl benzoate structures participate in a variety of chemical reactions, including hydrogenation, esterification, and cycloaddition, which can modify their properties and potential applications. The reactivity of these compounds can be influenced by the presence of specific functional groups, the overall molecular structure, and the reaction conditions employed (Bradbury, Gilchrist, & Rees, 1982).
Physical Properties Analysis
The physical properties of organic compounds, including melting points, solubility, and phase behavior, are determined by their molecular structure. The presence of functional groups, the molecular geometry, and intermolecular interactions play significant roles in these properties. For example, the mesomorphic behavior of certain ethyl benzoate derivatives indicates their potential for use in liquid crystal displays and other advanced materials (Dai, Cai, & Wen, 2013).
Chemical Properties Analysis
The chemical properties of organic compounds, such as acidity, basicity, reactivity towards different reagents, and stability, are crucial for their application in chemical synthesis and technology. These properties are influenced by the electronic structure of the molecule, which can be studied through spectroscopic methods and theoretical calculations. Understanding these properties allows for the rational design of compounds with desired reactivity and stability (Huang et al., 2021).
Propriétés
IUPAC Name |
ethyl 4-[5-(3,3,6,6-tetramethyl-1,8-dioxo-2,4,5,7,9,10-hexahydroacridin-9-yl)furan-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33NO5/c1-6-35-28(34)18-9-7-17(8-10-18)23-11-12-24(36-23)27-25-19(13-29(2,3)15-21(25)32)31-20-14-30(4,5)16-22(33)26(20)27/h7-12,27,31H,6,13-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVGARUKFSDZGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C3C4=C(CC(CC4=O)(C)C)NC5=C3C(=O)CC(C5)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[5-(3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)furan-2-yl]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-dibenzo[b,d]furan-3-yl-2-[(6-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4537428.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-isobutylthiourea](/img/structure/B4537431.png)
![2-(1-naphthyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4537444.png)

![N-(4-methoxybenzyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4537455.png)


![N-{5-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B4537473.png)
![2-[(2-butyl-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B4537486.png)
![4-[(cyclopentylamino)methyl]benzoic acid hydrochloride](/img/structure/B4537487.png)
![2-chloro-5-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)benzoic acid](/img/structure/B4537512.png)
![4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4537527.png)
![[(2-{[4-(2,4-dimethoxyphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4537535.png)
![7-[4-(4-methoxyphenyl)-1-piperazinyl]-9-oxo-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile](/img/structure/B4537540.png)